molecular formula C10H6ClF3N2S B7904937 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No. B7904937
M. Wt: 278.68 g/mol
InChI Key: SKFDQIWSTJNSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H6ClF3N2S and its molecular weight is 278.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity: A study by Kubba and Rahim (2018) synthesized derivatives of 2-amino-4-(4-chloro phenyl)-1,3-thiazole and evaluated their antimicrobial properties. These derivatives exhibited moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).

  • Antioxidant Properties: Jaishree et al. (2012) synthesized novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives and screened them for in vitro antioxidant properties. Some of these compounds showed potent antioxidant activity (Jaishree et al., 2012).

  • Corrosion Inhibition: A study conducted by Kaya et al. (2016) focused on the corrosion inhibition performances of 2-amino-4-(4-chlorophenyl)-thiazole against corrosion of Fe metal. The study utilized density functional theory calculations and molecular dynamics simulations to predict the inhibition performance of this compound (Kaya et al., 2016).

  • Synthesis of Enantiomerically Pure Compounds: Gebert and Heimgartner (2002) reported the synthesis of enantiomerically pure 1,3-thiazole-5(4H)-thione derivatives, highlighting the compound's potential in the development of optically active pharmaceuticals (Gebert & Heimgartner, 2002).

properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2S/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-17-9(15)16-8/h1-4H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFDQIWSTJNSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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